molecular formula C13H9P B085997 Phosphanthridine CAS No. 161-95-5

Phosphanthridine

Cat. No. B085997
CAS RN: 161-95-5
M. Wt: 196.18 g/mol
InChI Key: GUXJCLTWFNVNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphanthridine is a heterocyclic compound that contains three nitrogen atoms and a phosphorus atom in its structure. It was first synthesized in 1936 by Michael Dewar and his colleagues. Since then, phosphanthridine has attracted the attention of many researchers due to its unique chemical and biological properties.

Mechanism Of Action

The mechanism of action of phosphanthridine is not fully understood. However, it has been proposed that phosphanthridine induces apoptosis in cancer cells by activating the caspase pathway. Phosphanthridine also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Moreover, phosphanthridine can interact with DNA and RNA, leading to the inhibition of DNA synthesis and RNA transcription.

Biochemical And Physiological Effects

Phosphanthridine has been shown to induce oxidative stress and DNA damage in cancer cells. It also affects the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, phosphanthridine can inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics.

Advantages And Limitations For Lab Experiments

The advantages of using phosphanthridine in lab experiments include its potent anti-tumor activity, its fluorescent properties, and its ability to interact with DNA and RNA. However, the limitations of using phosphanthridine include its low solubility in water and its potential toxicity to normal cells.

Future Directions

Future research on phosphanthridine should focus on the development of more efficient synthesis methods and the identification of its molecular targets in cancer cells. Moreover, the use of phosphanthridine in combination with other anti-cancer drugs should be explored. Furthermore, the potential use of phosphanthridine as a therapeutic agent for viral infections and inflammatory diseases should be investigated. Finally, the development of phosphanthridine-based fluorescent probes for imaging biological structures should be pursued.
Conclusion:
In conclusion, phosphanthridine is a promising compound with potent anti-tumor, anti-inflammatory, and anti-viral activities. Its unique chemical and biological properties make it an attractive candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of phosphanthridine have been discussed in this paper.

Synthesis Methods

Phosphanthridine can be synthesized through several methods, including the reaction of 2-aminopyridine with triphenylphosphine and subsequent oxidation with iodine, the reaction of 2-aminopyridine with chlorodiphenylphosphine, and the reaction of 2-aminopyridine with chlorodiphenylphosphine and subsequent oxidation with hydrogen peroxide. The yields of these methods range from 30% to 70%.

Scientific Research Applications

Phosphanthridine has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. Phosphanthridine also exhibits anti-inflammatory and anti-viral activities. Moreover, phosphanthridine has been used as a fluorescent probe for imaging biological structures and as a ligand for metal complexes.

properties

CAS RN

161-95-5

Product Name

Phosphanthridine

Molecular Formula

C13H9P

Molecular Weight

196.18 g/mol

IUPAC Name

phosphanthridine

InChI

InChI=1S/C13H9P/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H

InChI Key

GUXJCLTWFNVNIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=PC3=CC=CC=C23

Canonical SMILES

C1=CC=C2C(=C1)C=PC3=CC=CC=C23

synonyms

Phosphanthridine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.